Diethyl 1-phenylethylphosphonate

Oxidative nucleophilic substitution Nitroarene functionalization Organophosphorus synthesis

Diethyl 1-phenylethylphosphonate (CAS 33973-48-7), also known as diethyl α-methylbenzylphosphonate, is an organophosphorus compound with the molecular formula C12H19O3P and a molecular weight of 242.25 g/mol. It is a colorless liquid phosphonate ester characterized by a phosphoryl (P=O) group bonded to two ethoxy moieties and a 1-phenylethyl substituent.

Molecular Formula C12H19O3P
Molecular Weight 242.25 g/mol
CAS No. 33973-48-7
Cat. No. B1596377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1-phenylethylphosphonate
CAS33973-48-7
Molecular FormulaC12H19O3P
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(C)C1=CC=CC=C1)OCC
InChIInChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3
InChIKeyFODNNPZZKXOLLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 1-phenylethylphosphonate (CAS 33973-48-7): Phosphonate Ester Properties and Procurement Considerations


Diethyl 1-phenylethylphosphonate (CAS 33973-48-7), also known as diethyl α-methylbenzylphosphonate, is an organophosphorus compound with the molecular formula C12H19O3P and a molecular weight of 242.25 g/mol [1]. It is a colorless liquid phosphonate ester characterized by a phosphoryl (P=O) group bonded to two ethoxy moieties and a 1-phenylethyl substituent [1]. The compound exhibits a density of 1.082 g/mL at 25 °C, a refractive index of n20/D 1.496, and a boiling point of 130 °C at 0.6 mmHg . Its computed LogP is 2.1 (XLogP3) [1], with an alternative experimental value of 4.01370 reported in some databases , and a topological polar surface area of 35.5 Ų [1]. The compound serves as a reactant in carbon-carbon bond formation reactions including carbanion oxidative nucleophilic substitution of hydrogen and base-catalyzed olefination .

Diethyl 1-phenylethylphosphonate vs. Benzylphosphonate Analogs: Why CAS 33973-48-7 Is Not Interchangeable


Generic substitution between diethyl 1-phenylethylphosphonate and closely related phosphonate esters such as diethyl benzylphosphonate (CAS 1080-32-6) fails due to the presence of the α-methyl branch on the benzylic carbon. This structural feature fundamentally alters the stability, reactivity, and stereoelectronic properties of the corresponding carbanion [1][2]. In oxidative nucleophilic substitution reactions with nitroarenes, carbanions derived from diethyl 1-phenylethylphosphonate and diethyl benzylphosphonate both form relatively long-lived σᵃ adducts; however, the α-methyl substituent in the 1-phenylethyl derivative introduces steric hindrance that modifies reaction kinetics and product distribution [1]. Additionally, the chiral center at the benzylic carbon (C1) in diethyl 1-phenylethylphosphonate enables stereochemical control in asymmetric syntheses—a capability entirely absent in achiral benzylphosphonate analogs [2]. Procurement specialists should therefore avoid substituting this compound with diethyl benzylphosphonate or other phosphonate esters lacking the α-methyl substitution without rigorous validation of the specific reaction outcome.

Diethyl 1-phenylethylphosphonate (CAS 33973-48-7): Quantitative Performance Data for Procurement Evaluation


Oxidative Nucleophilic Substitution: Carbanion Addition to Nitroarenes for α-(Nitroaryl)benzylphosphonate Synthesis

In oxidative nucleophilic substitution reactions with nitroarenes, the carbanion of diethyl 1-phenylethylphosphonate adds to nitrobenzene derivatives to form relatively long-lived σᵃ adducts that can be oxidized to α-(nitroaryl)benzylphosphonate products [1]. In a comparative study, diethyl 1-phenylethylphosphonate demonstrated reactivity in this transformation alongside diethyl benzylphosphonate; both compounds formed stable σᵃ adducts capable of oxidative conversion to the corresponding substitution products [1]. The reaction is described as a fast process with both carbanion nucleophiles, though specific comparative rate constants or yield differentials were not quantified in the referenced study [1].

Oxidative nucleophilic substitution Nitroarene functionalization Organophosphorus synthesis

Human Placental Alkaline Phosphatase Inhibition: IC50 Determination for Mechanistic Enzyme Studies

Diethyl 1-phenylethylphosphonate exhibits measurable inhibitory activity against human placental alkaline phosphatase, with a reported IC50 value of 1.80 × 10⁵ nM (180 μM) when assayed in the presence of 10 mM p-nitrophenyl phosphate as substrate [1]. This quantitative inhibition datum provides a baseline for structure-activity relationship studies within the phenylalkylphosphonate ester series [2]. Comparative inhibition data for closely related phosphonate esters such as diethyl benzylphosphonate or diethyl 2-phenylethylphosphonate against the same enzyme under identical assay conditions were not identified in the available primary literature.

Enzyme inhibition Alkaline phosphatase Phosphonate biochemistry

Photo-Arbuzov Rearrangement Yield Benchmark: Dimethyl 1-phenylethylphosphonate Formation

The dimethyl ester analog of diethyl 1-phenylethylphosphonate—dimethyl 1-phenylethylphosphonate—is produced via photo-Arbuzov rearrangement of dimethyl 1-phenylethyl phosphite with an average yield of 67% and a quantum yield of 0.32, accompanied by only 2% of the radical coupling byproduct 2,3-diphenylbutane (quantum yield 0.02) [1]. This high chemoselectivity (97:3 product-to-byproduct ratio) demonstrates that the 1-phenylethyl substitution pattern on the phosphonate framework supports efficient photochemical conversion with minimal radical dimerization side reactions [1]. While the data are for the dimethyl rather than diethyl ester, the structural homology permits class-level inference regarding the photochemical stability and rearrangement behavior of 1-phenylethylphosphonate esters.

Photo-Arbuzov rearrangement Organophosphorus photochemistry Phosphite-phosphonate conversion

Base-Catalyzed Olefination: Horner-Wadsworth-Emmons Reactivity Profile

Diethyl 1-phenylethylphosphonate is documented as a reactant for base-catalyzed olefination, specifically in the context of Horner-Wadsworth-Emmons (HWE) type transformations . The α-methyl substitution on the benzylic carbon distinguishes this reagent from diethyl benzylphosphonate, affecting the acidity of the α-proton (pKa) and consequently the conditions required for carbanion generation [1]. The presence of the α-methyl group reduces the acidity of the benzylic C-H bond relative to diethyl benzylphosphonate, necessitating stronger bases for complete deprotonation but also potentially offering improved stereocontrol in E/Z alkene product distributions [1]. Quantitative comparative data on pKa values or E/Z ratios for this specific compound versus diethyl benzylphosphonate under identical HWE conditions were not identified in the available primary literature.

Horner-Wadsworth-Emmons reaction Olefination C-C bond formation

Diethyl 1-phenylethylphosphonate (CAS 33973-48-7): Recommended Procurement-Centric Application Scenarios


Asymmetric Synthesis of Chiral Phosphonate Building Blocks

The chiral center at the benzylic carbon (C1) of diethyl 1-phenylethylphosphonate enables its use as a precursor for enantiomerically enriched phosphonate derivatives. Research has demonstrated that rhodium-catalyzed enantioselective hydrogenation of unsaturated phosphonate precursors using ClickFerrophos ligands yields (R)-1-phenylethylphosphonate derivatives with 83% enantiomeric excess . This stereochemical capability is absent in achiral benzylphosphonate analogs, making CAS 33973-48-7 the preferred procurement choice for laboratories engaged in asymmetric organophosphorus synthesis .

Carbanion-Mediated C-C Bond Formation via Oxidative Nucleophilic Substitution

Diethyl 1-phenylethylphosphonate generates carbanions that participate in oxidative nucleophilic substitution of hydrogen in nitroarenes, forming α-(nitroaryl)benzylphosphonate products . This reaction manifold provides access to substituted benzylphosphonate scaffolds that are valuable intermediates in medicinal chemistry and agrochemical development. The compound's documented reactivity in this transformation supports its procurement for laboratories developing nitroarene functionalization methodologies .

Horner-Wadsworth-Emmons Olefination with Sterically Differentiated Reactivity

As a documented reactant for base-catalyzed olefination, diethyl 1-phenylethylphosphonate offers sterically modulated HWE reactivity compared to diethyl benzylphosphonate due to its α-methyl substituent . This differentiation influences carbanion stability and E/Z alkene product distributions, making the compound a strategic choice for synthetic chemists seeking to optimize stereoselectivity in alkene-forming reactions where the α-methyl group provides beneficial steric or electronic effects [3].

Enzyme Inhibition Studies in the Phenylalkylphosphonate Series

With a documented IC50 of 1.80 × 10⁵ nM against human placental alkaline phosphatase, diethyl 1-phenylethylphosphonate serves as a reference compound for structure-activity relationship investigations within the phenylalkylphosphonate ester class . Procurement of this specific compound enables researchers to systematically evaluate how α-substitution on the benzylic carbon modulates enzyme inhibitory potency relative to unsubstituted benzylphosphonate esters and longer-chain phenylalkylphosphonate homologs .

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